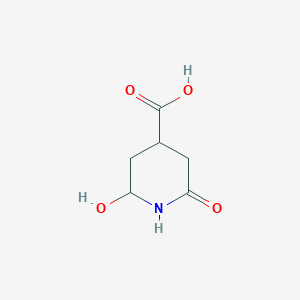
2-Hydroxy-6-oxopiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Citrazinic acid, also known as 6-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a heterocyclic compound characterized by a dihydropyridine ring with a carboxylate group. This yellow solid exists in multiple tautomeric forms and frequently forms dimers. It is commonly formed in citric acid-based carbon nanodots and is responsible for the blue light emitted by these nanodots .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Citrazinic acid can be synthesized by creating a solution of citric acid and toluenesulfonic acid, which forms a 1,3-diester. This solution, when added to a heated ammonia solution, results in the formation of citrazinic acid . Another method involves heating methyl citrate with ammonia, followed by the recovery of the acid . Additionally, a melt of citric acid and urea can be used, with subsequent recovery of the acid from the reaction mass .
Industrial Production Methods: Industrial production of citrazinic acid typically involves the esterification of citric acid, followed by ammonolysis and cyclization. The esterification reaction is carried out in the presence of sulfuric acid, followed by the addition of ammonia to form citrazinic acid .
Análisis De Reacciones Químicas
Types of Reactions: Citrazinic acid undergoes various chemical reactions, including:
Oxidation: Citrazinic acid can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form other derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various hydroxyl derivatives .
Aplicaciones Científicas De Investigación
Citrazinic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of citrazinic acid involves its interaction with various molecular targets and pathways. It can form different protonated and deprotonated species under extreme pH conditions, contributing to its unique optical and magnetic properties . The compound’s ability to form stable tautomers and dimers also plays a crucial role in its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
- 2,6-Dihydroxyisonicotinic acid
- 2,6-Dihydroxypyridine-4-carboxylic acid
Comparison: Citrazinic acid is unique due to its ability to form multiple tautomers and dimers, which significantly influence its chemical properties and reactivity. Its role in the formation of carbon nanodots and its contribution to their optical properties set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C6H9NO4 |
|---|---|
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
2-hydroxy-6-oxopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-4-1-3(6(10)11)2-5(9)7-4/h3-4,8H,1-2H2,(H,7,9)(H,10,11) |
Clave InChI |
GICJIVKCUPGJHC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)NC1O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/structure/B12357649.png)
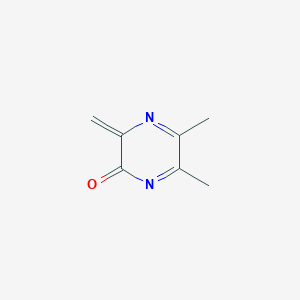
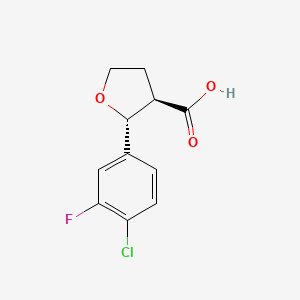
![8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione](/img/structure/B12357659.png)
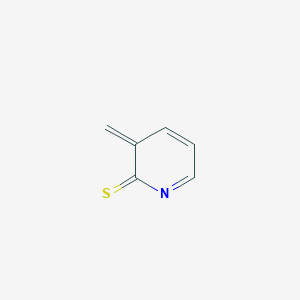
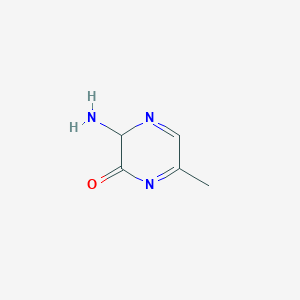
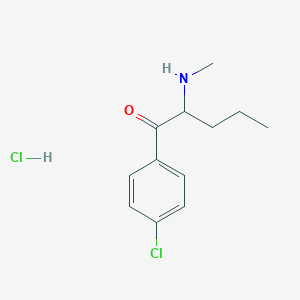
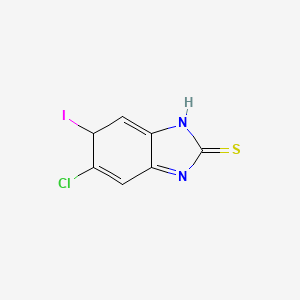
![[(5-Chloro-3-hydroxy-1,2,3-benzotriazol-1-yl)(morpholin-4-yl)methylidene]dimethylaminyl phosphorus pentafluoride hydrofluoride](/img/structure/B12357686.png)
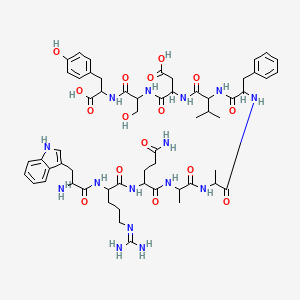
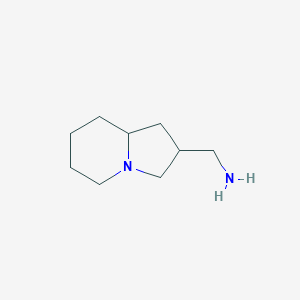
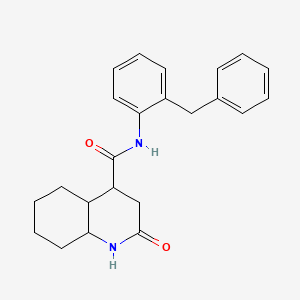
![4,6-Dimethyl-2,3a-dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B12357715.png)

